REACTION_CXSMILES
|
BrC1C2C(=CC=CC=2)C=CC=1C[N:13]1[C:17]2=[N:18][C:19]([C:22]#[N:23])=[CH:20][CH:21]=[C:16]2[N:15]=[C:14]1[CH3:24].BrC1C2C(=CC=CC=2)C=CC=1CN1C2C(=NC(C#N)=CC=2)N=C1C>>[CH3:24][C:14]1[NH:15][C:16]2[C:17]([N:13]=1)=[N:18][C:19]([C:22]#[N:23])=[CH:20][CH:21]=2
|
Name
|
3-(1-bromonaphthalen-2-yl)methyl-2-methyl-3H-imidazo[4,5-b]pyridine-5-carbonitrile
|
Quantity
|
139 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC2=CC=CC=C12)CN1C(=NC=2C1=NC(=CC2)C#N)C
|
Name
|
1-(1-bromo-naphthalen-2-yl)methyl-2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile
|
Quantity
|
96 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC2=CC=CC=C12)CN1C(=NC2=NC(=CC=C21)C#N)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC=2C(=NC(=CC2)C#N)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: CALCULATEDPERCENTYIELD | 343.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |